molecular formula C21H22ClN3O2S B2534803 N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3-(4-methoxyphenyl)propanamide CAS No. 897456-44-9

N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3-(4-methoxyphenyl)propanamide

Cat. No.: B2534803
CAS No.: 897456-44-9
M. Wt: 415.94
InChI Key: FYWDTKTVGHVWLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3-(4-methoxyphenyl)propanamide is a useful research compound. Its molecular formula is C21H22ClN3O2S and its molecular weight is 415.94. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antioxidant and Anticancer Activity

Research on derivatives of related compounds has demonstrated significant antioxidant and anticancer activities. For instance, novel derivatives have been synthesized and tested for their efficacy against specific cancer cell lines, showing promising results in terms of cytotoxicity and potential therapeutic applications. Such studies highlight the role of these compounds in developing new anticancer drugs with improved effectiveness and selectivity (Tumosienė et al., 2020).

Antimicrobial Activity

Compounds bearing structural similarities have been evaluated for their antimicrobial properties, showing effectiveness against various bacterial and fungal strains. These studies are crucial for the discovery of new antimicrobial agents in response to the rising challenge of antibiotic resistance. The exploration of such compounds' antimicrobial activities provides a foundation for developing new drugs to combat infectious diseases (Viji et al., 2020).

Molecular Docking and Quantum Chemical Calculations

Investigations involving molecular docking and quantum chemical calculations have been conducted to understand the interaction mechanisms of similar compounds with biological targets. These studies offer insights into the molecular basis of the compounds' biological activities, facilitating the rational design of more effective and selective therapeutic agents. This research direction underscores the importance of computational methods in drug discovery and development (Karayel, 2021).

Synthesis and Biological Evaluation

Research on the synthesis and biological evaluation of compounds with similar structures has led to the identification of potential anti-inflammatory, analgesic, and anti-cancer agents. Such studies are instrumental in expanding the chemical space of biologically active compounds and identifying candidates for further pharmacological evaluation. The synthesis and evaluation of these compounds are critical steps toward the discovery of new drugs with potential therapeutic applications (Dawbaa et al., 2021).

Properties

IUPAC Name

N-[2-[[5-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]-3-(4-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O2S/c1-27-18-9-2-15(3-10-18)4-11-20(26)23-12-13-28-21-24-14-19(25-21)16-5-7-17(22)8-6-16/h2-3,5-10,14H,4,11-13H2,1H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYWDTKTVGHVWLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NCCSC2=NC=C(N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.